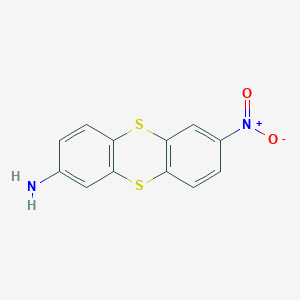![molecular formula C23H21NO2 B14379567 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)- CAS No. 88681-14-5](/img/structure/B14379567.png)
2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in ethanol or methanol as a solvent at room temperature or slightly elevated temperatures .
化学反应分析
2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into corresponding alcohols.
科学研究应用
2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s photophysical properties make it useful in studying biological systems, particularly in fluorescence-based assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)- involves its ability to undergo intramolecular charge transfer (ICT). This property allows it to interact with various molecular targets, including proteins and nucleic acids. The compound’s electron donor-acceptor interactions play a crucial role in its biological and chemical activities .
相似化合物的比较
Similar compounds to 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)- include:
3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has a methoxy group instead of a phenoxy group, leading to different chemical and physical properties.
3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This compound contains a naphthyl group, which affects its photophysical properties and applications.
3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)-2-propen-1-one:
These comparisons highlight the unique structural features and applications of 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-.
属性
CAS 编号 |
88681-14-5 |
|---|---|
分子式 |
C23H21NO2 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H21NO2/c1-24(2)20-13-8-18(9-14-20)10-17-23(25)19-11-15-22(16-12-19)26-21-6-4-3-5-7-21/h3-17H,1-2H3 |
InChI 键 |
RSRSSXJUSJDRNW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
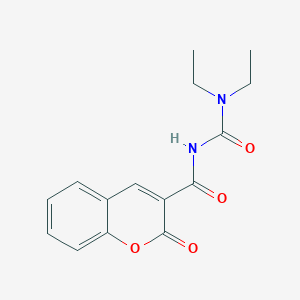
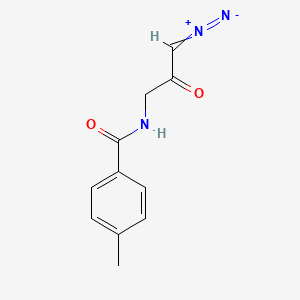
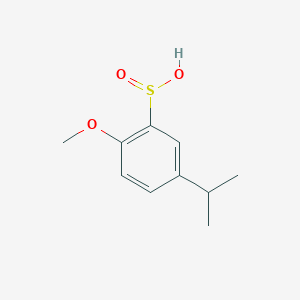
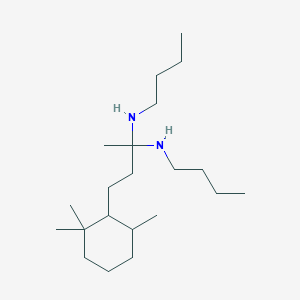
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
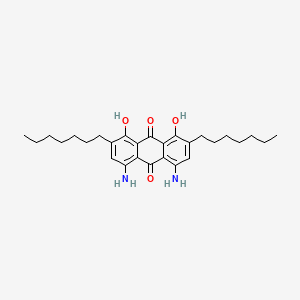
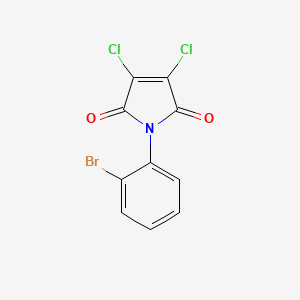
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)
